Titanium(4+) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

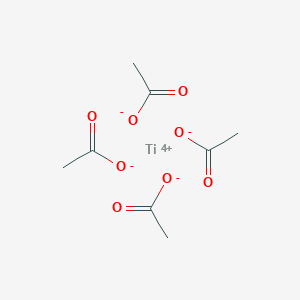

Titanium(4+) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. It is a green, chloroform-soluble solid. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium(4+) acetate can be synthesized by reacting tetramethyltitanium with acetic acid. The reaction typically involves the following steps:

Reacting Tetramethyltitanium with Acetic Acid: This reaction produces this compound and methane as a byproduct.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete conversion of tetramethyltitanium to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:

Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

Purification Steps: After the reaction, the product is purified to remove any impurities and byproducts.

Quality Control: Ensuring the final product meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

Titanium(4+) acetate undergoes oxidation to form titanium dioxide (TiO₂), a process critical in materials science:

Reaction :

Ti OOCCH3 4+O2→TiO2+CO2+H2O

-

Applications : Production of TiO₂-based thin films for ferroelectric or photocatalytic applications .

-

Mechanism : Thermal decomposition under oxidative conditions, releasing CO₂ and H₂O .

Reduction Reactions

Reduction yields titanium in lower oxidation states (e.g., Ti(III) or Ti(II)):

Reaction :

Ti OOCCH3 4+H2→Ti OOCCH3 3+CH3COOH

-

Key Insight : Reduction disrupts the tetrahedral coordination, forming mixed-valence titanium species .

Ligand Substitution Reactions

The acetate ligands are readily exchanged with alkoxides, carboxylates, or water:

Reaction :

Ti OOCCH3 4+4ROH→Ti OR 4+4CH3COOH

-

Kinetics : Substitution is facilitated by the Lewis acidity of Ti⁴⁺ and Brønsted basicity of the ligand framework .

-

Example : Exchange with isopropanol forms titanium isopropoxide (TTIP), a catalyst in esterification .

Catalytic Activity in Esterification

This compound acts as a precatalyst in esterification via a unique amphoteric mechanism:

Mechanism :

-

Coordination : Acetic acid binds to Ti⁴⁺, forming a mixed acetate/acetic acid complex .

-

Nucleophilic Attack : Alcohol attacks the carbonyl carbon, facilitated by hydrogen bonding with the ligand .

-

Proton Transfer : Acetate acts as a proton reservoir, enabling water elimination .

Key Findings :

-

DFT studies reveal a moderate energy barrier (ΔG‡ ≈ 7.6 kcal/mol) for the rate-determining step .

-

Catalytic efficiency surpasses traditional Lewis acids (e.g., sulfuric acid) due to preorganization via hydrogen bonds .

Role in Photoelectrochemical Systems

This compound-derived TiO₂ participates in photo-Kolbe reactions for solar energy conversion:

Reaction :

CH3COOHTiO2,hνCO2+CH3⋅

-

Mechanism : Photogenerated holes oxidize acetate, while electrons reduce methyl viologen (MV²⁺ → MV⁺) .

-

Efficiency : Anatase TiO₂ outperforms rutile due to a higher Fermi level (-0.38 V vs. SCE) .

Comparative Reactivity

| Property | This compound | Titanium Tetraisopropoxide (TTIP) | Zirconium(4+) Acetate |

|---|---|---|---|

| Ligand Type | Carboxylate | Alkoxide | Carboxylate |

| Hydrolysis Rate | Moderate | Rapid | Slow |

| Catalytic Use | Esterification, Dyes | Polyolefin Synthesis | Limited Data |

| Thermal Stability | Decomposes >200°C | Stable ≤250°C | Higher (>300°C) |

Wissenschaftliche Forschungsanwendungen

Titanium(4+) acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: Investigated for its potential use in biological systems due to its biocompatibility.

Medicine: Explored for use in medical implants and devices due to its corrosion resistance and biocompatibility.

Wirkmechanismus

The mechanism by which titanium(4+) acetate exerts its effects involves:

Coordination Chemistry: The titanium center coordinates with acetate ligands, forming a stable complex.

Catalytic Activity: The compound can act as a Lewis acid, facilitating various chemical reactions.

Molecular Targets and Pathways: In biological systems, it interacts with cellular components, potentially influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Zirconium(4+) acetate: Similar in structure and properties but contains zirconium instead of titanium.

Titanium(4+) oxo acetates: These compounds contain additional oxygen atoms and have different reactivity.

Titanium(4+) alkoxides: These compounds have alkoxide ligands instead of acetate ligands.

Uniqueness of Titanium(4+) Acetate: this compound is unique due to its specific coordination environment and reactivity. It is particularly useful in applications requiring a stable titanium complex that can undergo ligand exchange reactions .

Eigenschaften

CAS-Nummer |

13057-42-6 |

|---|---|

Molekularformel |

C2H4O2Ti |

Molekulargewicht |

107.92 g/mol |

IUPAC-Name |

acetic acid;titanium |

InChI |

InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

XRWIKYCAKUSCOB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |

Kanonische SMILES |

CC(=O)O.[Ti] |

Key on ui other cas no. |

13057-42-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.